molecular formula C5H12Cl2N4O B2369200 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride CAS No. 2248356-03-6

5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride

Cat. No. B2369200
CAS RN: 2248356-03-6
M. Wt: 215.08
InChI Key: AFZOEVBMFCPVLO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ADMA, and it is a derivative of 1,3,4-oxadiazole. ADMA has a unique chemical structure that makes it a promising candidate for various biological and medical applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of New Compounds : A series of new N-aminomethylation compounds, including those derived from 5-phenyl-1,3,4-oxadiazole-2-thione, have been synthesized, exploring the conformational isomers of similar compounds and their relative stability and conformational interconversion barriers (Roman et al., 2007).
  • Development of Amino-Oxadiazoles : Two novel syntheses of 5-amino-1,2,4-oxadiazoles have been developed, expanding the methods for synthesizing similar compounds (Eloy & Lenaers, 1966).
  • Synthesis Variations : A variety of substituted 2-aryl-5-aminomethyl-1,3,4-oxadiazoles have been synthesized, showing the versatility and potential for varied chemical applications of these compounds (Kiss-Szikszai et al., 2001).

Biological and Medicinal Applications

  • Antimicrobial Activities : Several derivatives of 1,3,4-oxadiazole, including aminomethyl variants, have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi (Al-Wahaibi et al., 2021).
  • Antiviral Properties : Some derivatives of 1,3,4-oxadiazole have been tested for their antiviral activity against HIV-1, demonstrating the potential use of these compounds in antiviral therapies (El-Emam et al., 2004).
  • Anti-inflammatory and Antioxidant Activities : A new class of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine derivatives displayed significant antioxidant and anti-inflammatory activities, indicating their potential therapeutic applications (Sravya et al., 2019).

Material Science and Other Applications

  • Energetic Material Precursor : A compound similar to 5-(aminomethyl)-1,3,4-oxadiazol-2-amine was synthesized and characterized as a precursor for energetic materials, highlighting its potential use in material science (Zhu et al., 2021).
  • Polymer Science Applications : New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were developed, showing high thermal stability and potential for use in advanced polymer technologies (Hamciuc et al., 2005).

properties

IUPAC Name

5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-9(2)5-8-7-4(3-6)10-5;;/h3,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZOEVBMFCPVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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